
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through modulation of enzymatic activities and binding to specific receptors . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: A related compound with similar structural features but different functional groups.
2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid: Another closely related compound with slight variations in its chemical structure.
Uniqueness
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid is unique due to its specific cyclobutyl and methyl substitutions on the pyrimidine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-cyclobutyl-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-5-11-9(7-3-2-4-7)12-8(6)10(13)14/h5,7H,2-4H2,1H3,(H,13,14) |
InChI Key |
KGORPHSJTNNECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
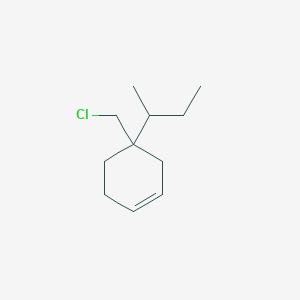
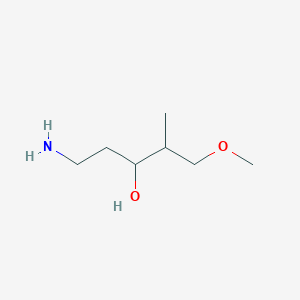
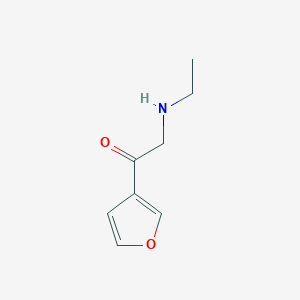

![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)
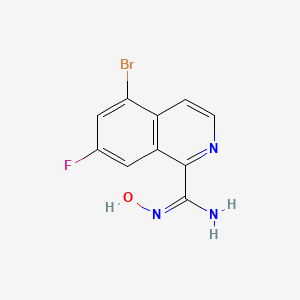
![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
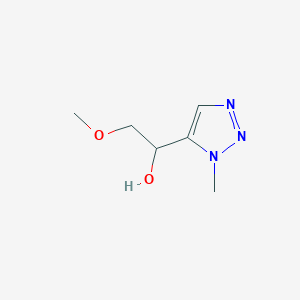

![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)

